3-(Chloromethyl)pentane
Overview
Description
3-(Chloromethyl)pentane: is an organic compound with the molecular formula C6H13Cl . It is a derivative of pentane, where a chloromethyl group is attached to the third carbon atom in the chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .
Scientific Research Applications
3-(Chloromethyl)pentane is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions involving chlorinated hydrocarbons.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the manufacture of specialty chemicals, polymers, and other industrial products
Safety and Hazards
Pentane, 3-(chloromethyl)- is classified as a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)pentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of pentane, 3-(chloromethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced products
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed:
Substitution: Alcohols, ethers, or other substituted compounds.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons
Mechanism of Action
The mechanism of action of pentane, 3-(chloromethyl)- involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
- 3-Chloro-3-methylpentane
- 3-Chloro-3-ethylpentane
- 3-Bromopentane
- 1-Bromopentane
Comparison: 3-(Chloromethyl)pentane is unique due to the presence of the chloromethyl group at the third carbon position, which imparts distinct reactivity compared to other similar compounds. For instance, 3-chloro-3-methylpentane has a different substitution pattern, affecting its chemical behavior and applications. Similarly, 3-bromopentane and 1-bromopentane differ in their halogen placement, leading to variations in their reactivity and use in synthesis .
Properties
IUPAC Name |
3-(chloromethyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHNRODYYLFLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063588 | |
Record name | Pentane, 3-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-41-1 | |
Record name | 3-(Chloromethyl)pentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4737-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 3-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 3-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 3-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane, 3-(chloromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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